Ddr1-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ddr1-IN-8 is a potent and selective inhibitor of discoidin domain receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase. DDR1 plays a crucial role in various physiological and pathological processes, including tissue repair, fibrosis, cancer, and atherosclerosis . This compound has been developed to target DDR1 specifically, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ddr1-IN-8 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Ddr1-IN-8 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmospheres.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under various solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ddr1-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of DDR1 and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the signaling pathways and physiological functions regulated by DDR1.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, fibrosis, and atherosclerosis due to its ability to inhibit DDR1 activity.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting DDR1
Mechanism of Action
Ddr1-IN-8 exerts its effects by binding to the active site of DDR1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately disrupting the signaling pathways regulated by DDR1. The molecular targets and pathways involved include collagen binding, receptor dimerization, and activation of various intracellular signaling cascades .
Comparison with Similar Compounds
DDR1-IN-1: Another selective inhibitor of DDR1 with a different chemical structure but similar biological activity.
DDR1-IN-2: A potent DDR1 inhibitor with distinct pharmacokinetic properties.
DDR1-IN-3: A DDR1 inhibitor with enhanced selectivity and reduced off-target effects
Uniqueness of Ddr1-IN-8: this compound stands out due to its high selectivity for DDR1 over other receptor tyrosine kinases, making it a valuable tool for studying DDR1-specific functions. Additionally, its favorable pharmacokinetic profile and metabolic stability contribute to its effectiveness in both in vitro and in vivo studies .
Properties
Molecular Formula |
C24H25F4N5O2 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
1-[[5-fluoro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indol-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C24H25F4N5O2/c1-31-8-10-32(11-9-31)22(34)15-33-14-16(20-12-18(25)4-7-21(20)33)13-29-23(35)30-19-5-2-17(3-6-19)24(26,27)28/h2-7,12,14H,8-11,13,15H2,1H3,(H2,29,30,35) |
InChI Key |
WHFATWNHLBNSRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)F)CNC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.